tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Catalog No.
S13621211
CAS No.
M.F
C21H32BFN2O6
M. Wt
438.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5...

Product Name

tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C21H32BFN2O6

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C21H32BFN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)13(11-12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3

InChI Key

PIBWDIRYSTUYLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F

tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, with the CAS number 1256256-45-7, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The molecular formula is C17H25BFNO4C_{17}H_{25}BFNO_4 and it has a molecular weight of approximately 337.19 g/mol. This compound contains a pyridine moiety with a fluorine substituent and a boron-containing dioxaborolane group, which contributes to its unique chemical properties and reactivity .

. Given its structural characteristics, studies may explore:

  • Receptor binding assays: To evaluate potential pharmacological effects.
  • Metabolic stability assessments: To understand how this compound behaves in biological systems.
  • Mechanistic studies: To elucidate how it participates in chemical transformations or biological interactions .

While specific biological activity data for this compound is limited, the presence of the pyridine ring and the carbamate functionality often correlates with biological activity in drug discovery contexts. Compounds with similar structures have been studied for their roles as enzyme inhibitors or as intermediates in the synthesis of biologically active molecules. The unique combination of fluorine and boron may also enhance pharmacokinetic properties such as solubility and membrane permeability .

The synthesis of tert-butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves several steps:

  • Formation of the pyridine derivative: Starting from a substituted pyridine, appropriate electrophilic fluorination can introduce the fluoro group.
  • Boron incorporation: The dioxaborolane moiety can be synthesized from boronic acids via pinacol coupling reactions.
  • Carbamate formation: The final step involves reacting the amine derived from the pyridine with tert-butoxycarbonyl chloride to form the carbamate linkage.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.
  • Organic Synthesis: Utilized in various synthetic pathways for creating compounds with specific functionalities.
  • Material Science: Potentially used in developing new materials or catalysts due to its unique structural features .

Several compounds share structural similarities with tert-butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate:

Compound NameCAS NumberKey Features
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate330793-01-6Similar boron-containing structure; used in organic synthesis
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate211108-50-8Contains fluorine; relevant for medicinal chemistry
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate330793-01-XRelated structure; potential applications in drug development

These compounds highlight the versatility of boron-containing structures and their relevance across various fields including pharmaceuticals and materials science.

Synthetic Pathways and Methodological Approaches

The synthesis of this compound typically follows three sequential stages:

  • Borylation of the Pyridine Core:
    Iridium-catalyzed C–H borylation is the most efficient method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position of the pyridine ring. As demonstrated in analogous systems, [Ir(OMe)(COD)]₂ with 4,4-di-tert-butylbipyridine (dtbbpy) ligands enables regioselective borylation under mild conditions (80°C, nitrogen atmosphere). For 3-fluoro-2-aminopyridine precursors, the Boc (tert-butoxycarbonyl) protective group is critical to prevent undesired side reactions during borylation.
  • Fluorination and Boc Protection:
    Fluorination at the 3-position is achieved via halogen exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF). Subsequent Boc protection involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Final Coupling and Purification:
    The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Borylation[Ir(OMe)(COD)]₂, dtbbpy, HBPin, 80°C, 16 h82>95
FluorinationKF, DMF, 100°C, 8 h7590
Boc ProtectionBoc₂O, TEA, CH₂Cl₂, RT, 12 h8898

Optimization of Reaction Conditions for Yield and Purity

Catalyst Selection:
The iridium catalyst system ([Ir(OMe)(COD)]₂/dtbbpy) is optimal for borylation, achieving >80% yield with minimal byproducts. Substituting dtbbpy with weaker ligands (e.g., bipyridine) reduces regioselectivity and yield.

Solvent and Temperature Effects:

  • Borylation: Toluene or dichloromethane at 80°C maximizes boron incorporation while minimizing decomposition.
  • Fluorination: DMF at 100°C ensures complete halogen exchange without degrading the Boc group.

Stoichiometric Adjustments:
Using 1.5 equivalents of pinacolborane (HBPin) prevents catalyst poisoning and ensures full conversion during borylation. For Boc protection, a 10% excess of Boc₂O relative to the amine substrate avoids incomplete reactions.

Table 2: Optimization Parameters for Key Steps

ParameterOptimal ValueImpact on Yield/Purity
HBPin Equivalents1.5Prevents catalyst depletion
Reaction Time (Boc)12 hEnsures >95% conversion
Column ChromatographyHexane/EtOAc (3:1 to 1:1)Removes residual boronates

Large-Scale Production Challenges and Industrial Feasibility

Challenges:

  • Catalyst Cost and Recovery:
    Iridium catalysts are expensive (~$1,500/g), making their recovery via extraction or filtration critical for cost-effective production.
  • Exothermic Reactions:
    Borylation and fluorination steps are highly exothermic, requiring jacketed reactors with precise temperature control to prevent runaway reactions.

  • Purification at Scale:
    Column chromatography is impractical for multi-kilogram batches. Alternatives include:

    • Crystallization: Using tert-butyl methyl ether (TBME) for recrystallization improves throughput.
    • Distillation: Short-path distillation under reduced pressure isolates volatile byproducts.

Industrial Adaptations:

  • Continuous Flow Systems: Microreactors enhance heat dissipation during borylation, reducing hotspots.
  • In-Line Analytics: Near-infrared (NIR) spectroscopy monitors reaction progress in real time, minimizing offline testing.

Table 3: Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation StrategyOutcome
High Catalyst CostLigand-modified Ir recovery via extraction70% catalyst reuse rate
Thermal DegradationGradient temperature control in reactors<5% decomposition
Boronate HydrolysisAnhydrous conditions with molecular sievesPurity maintained at >95%

Hydrogen Bond Acceptor Count

8

Exact Mass

438.2337451 g/mol

Monoisotopic Mass

438.2337451 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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